N-(3-Morpholino-3-oxopropyl)phthalimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

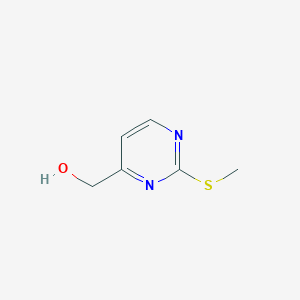

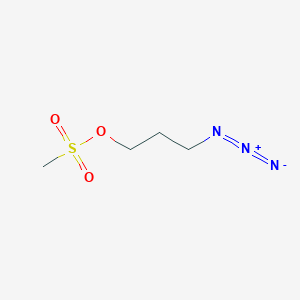

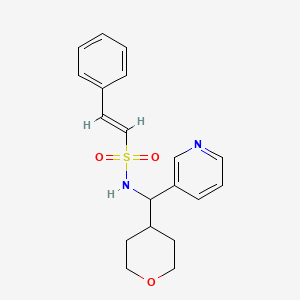

“N-(3-Morpholino-3-oxopropyl)phthalimide” is a chemical compound with the molecular formula C15H16N2O4 . It is a type of oligomer molecule used in molecular biology to modify gene expression .

Molecular Structure Analysis

The molecular structure of “N-(3-Morpholino-3-oxopropyl)phthalimide” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .科学的研究の応用

Photochemical Hydrogen Abstraction and Cyclisation

N-(3-Morpholino-3-oxopropyl)phthalimide and its derivatives exhibit unique photochemical behaviors, leading to the formation of products with new cyclic structures. For example, derivatives of maleimide and phthalimide undergo hydrogen abstraction and cyclisation, resulting in products with hexahydropyrazine rings. This process highlights the compound's potential in synthesizing new organic molecules with complex structures through photochemical reactions (Bryant & Coyle, 1983).

Vacuum Vapour Deposition for Film Formation

The application of N-(3-Morpholino-3-oxopropyl)phthalimide in materials science is demonstrated through vacuum vapour deposition techniques. Films of this compound and its derivatives deposited on hydrophobic substrates or substrates covered with Langmuir-Blodgett films exhibit unique structural and optical properties. These findings suggest potential uses in creating functional coatings and films for various technological applications (Zhavnerko, Kuchuk, & Agabekov, 1996).

Synthesis and Characterization of Silatranylphthalimide

N-(3-Morpholino-3-oxopropyl)phthalimide serves as a precursor in the synthesis of silatranylphthalimides, demonstrating its versatility in organic synthesis. These compounds, characterized by various analytical techniques, have shown potential in antimicrobial applications. This underscores the role of N-(3-Morpholino-3-oxopropyl)phthalimide derivatives in the development of new antimicrobial agents (Singh et al., 2015).

Electroreduction in Ionic Liquids

The electroreduction of N-methylphthalimide, closely related to N-(3-Morpholino-3-oxopropyl)phthalimide, to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids highlights the compound's potential in electrochemical syntheses. This process, especially under ultrasonic conditions, indicates the feasibility of using such derivatives in synthesizing valuable organic compounds through electrochemical methods (Villagrán et al., 2005).

Antimicrobial and Anti-Inflammatory Applications

N-(3-Morpholino-3-oxopropyl)phthalimide derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies reveal the potential of such derivatives in medical and pharmaceutical applications, offering new avenues for the development of therapeutic agents (Lamie et al., 2015).

将来の方向性

作用機序

Target of Action

N-(3-Morpholino-3-oxopropyl)phthalimide is a derivative of phthalimide . Phthalimides have been found to exhibit various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, and antimicrobial . .

Mode of Action

Phthalimide derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Phthalimide derivatives have been shown to interact with various biochemical pathways, leading to a range of effects .

Result of Action

Phthalimide derivatives have been shown to have various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

2-(3-morpholin-4-yl-3-oxopropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-13(16-7-9-21-10-8-16)5-6-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGRYCWSWHFJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Morpholino-3-oxopropyl)phthalimide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2919180.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)

![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)

![6-[[4-(3-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2919195.png)

![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)

![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)